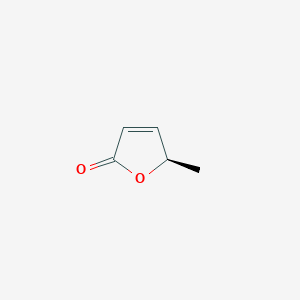

(R)-5-methylfuran-2(5H)-one

Description

Significance of Chiral Furanone Scaffolds in Modern Organic Synthesis

Chiral furanone scaffolds are five-membered heterocyclic rings containing an oxygen atom and a carbonyl group, with at least one stereocenter. This structural motif is of immense importance in modern organic synthesis due to its prevalence in a wide array of biologically active natural products and synthetic compounds. researchgate.net The inherent reactivity and functionality of the furanone ring allow for diverse chemical transformations, making it a versatile platform for constructing complex molecular architectures. researchgate.net

The significance of these scaffolds is underscored by their presence in numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netmdpi.com The chirality of these scaffolds is often crucial for their biological function, as different enantiomers can exhibit markedly different or even opposing effects. The development of methods for the enantioselective synthesis of chiral furanones is therefore a major focus in contemporary organic chemistry. nih.gov

The furanone core can be strategically modified at various positions, enabling the synthesis of diverse derivatives. This adaptability has made chiral furanone scaffolds a "privileged structure" in medicinal chemistry, meaning they are a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.

Role of (R)-5-methylfuran-2(5H)-one as a Key Chiral Building Block

This compound serves as a critical chiral building block in the synthesis of more complex molecules. A chiral building block is a relatively small molecule with a defined stereochemistry that can be incorporated into a larger synthetic scheme. The "R" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center at the C5 position, as determined by the Cahn-Ingold-Prelog priority rules.

The utility of this compound lies in its ability to introduce a specific stereocenter into a target molecule, which is often a crucial determinant of the final product's biological activity. Its structure contains both a stereocenter and a reactive lactone functionality, which can undergo various chemical reactions such as nucleophilic addition, reduction, and ring-opening, providing access to a wide range of chiral compounds. For instance, it has been used as a starting material in the synthesis of natural products and their analogues. researchgate.net

The methyl group at the 5-position provides a simple yet important chiral handle. The synthesis of this specific enantiomer can be achieved from readily available chiral precursors like L-lactic acid ethyl ester. researchgate.net This accessibility, combined with its reactivity, makes this compound a valuable and cost-effective tool for asymmetric synthesis.

Historical Development and Evolution of Furanone Chemistry and Asymmetric Synthesis

The history of furanone chemistry dates back to the late 18th and early 19th centuries with the discovery and characterization of furan (B31954) and its derivatives. wikipedia.org The first furan derivative, 2-furoic acid, was described in 1780, and furfural (B47365) was reported in 1831. wikipedia.org Furan itself was first prepared in 1870. wikipedia.org The synthesis of the parent 2(5H)-furanone ring was later achieved through methods like the oxidation of furfural. wikipedia.org

The field of asymmetric synthesis, which aims to create a preponderance of one enantiomer of a chiral product, has its roots in the mid-19th century with the work of Louis Pasteur. rsc.org However, it was not until the latter half of the 20th century that the field truly blossomed with the development of powerful catalytic asymmetric methods. These advancements revolutionized the synthesis of chiral molecules, including furanones.

Early methods for preparing chiral furanones often relied on the use of chiral starting materials from nature. The development of asymmetric catalytic reactions, such as aldol (B89426) and Mannich reactions, provided more efficient and versatile routes to enantiomerically enriched furanone derivatives. nih.govacs.org These methods allow for the direct creation of chiral centers with high levels of stereocontrol, often using only a small amount of a chiral catalyst. The ongoing evolution of these synthetic strategies continues to expand the toolkit available to chemists for the construction of complex chiral molecules based on the furanone scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C5H6O2 |

|---|---|

Molecular Weight |

98.1 g/mol |

IUPAC Name |

(2R)-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3/t4-/m1/s1 |

InChI Key |

BGLUXFNVVSVEET-SCSAIBSYSA-N |

SMILES |

CC1C=CC(=O)O1 |

Isomeric SMILES |

C[C@@H]1C=CC(=O)O1 |

Canonical SMILES |

CC1C=CC(=O)O1 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of R 5 Methylfuran 2 5h One

Electrophilic and Nucleophilic Reactions of the Furanone Moiety

The electronic nature of the furanone ring in (R)-5-methylfuran-2(5H)-one dictates its reactivity towards both electrophiles and nucleophiles. The conjugated system, composed of the double bond and the carbonyl group, creates electron-deficient centers that are susceptible to nucleophilic attack.

Michael Additions and Related Conjugate Chemistry

The α,β-unsaturated lactone structure of this compound makes it an excellent Michael acceptor. This reactivity allows for the 1,4-conjugate addition of a wide array of nucleophiles to the β-carbon of the furanone ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental in expanding the molecular complexity of the furanone core.

Research has demonstrated the successful conjugate addition of various nucleophiles, including thiols and amines, to the furanone scaffold. For instance, the addition of thionucleophiles to 5-methyl-2(5H)-furanone has been shown to be highly diastereoselective, exclusively yielding the cis-α,β-disubstituted butanolides. researchgate.net This stereocontrol is a critical aspect of its synthetic utility.

Furthermore, bifunctional chiral squaramides have been employed as efficient catalysts for the conjugate addition of tetronic acid to related furanone systems, highlighting the potential for asymmetric catalysis in these transformations. rsc.org The Michael addition of water to 3-methylfuran-2(5H)-one has also been explored, showcasing the versatility of the furanone as a Michael acceptor. tudelft.nl

The following table summarizes representative Michael addition reactions with related furanone substrates:

| Nucleophile | Substrate | Catalyst/Conditions | Product Type | Reference |

| Thioacids/Dithioacids | 5-methyl-2(5H)-furanone | - | cis-4-Thio-4,5-dihydro-2(3H)-furanones | researchgate.net |

| Tetronic acid | 2-((E)-2-nitrovinyl)phenols | Chiral Squaramide | 3H-Furo[3,4-b]chromen-1(9H)-one derivatives | rsc.org |

| Water | 3-methylfuran-2(5H)-one | Rhodococcus rhodochrous | (S)-3-Hydroxy-3-methylfuranone | tudelft.nl |

Reactions at the Carbonyl Group and Ring-Opening Reactions

The carbonyl group in this compound is another key reactive site, susceptible to nucleophilic attack. These reactions can lead to either addition products at the carbonyl carbon or, more commonly, ring-opening of the lactone.

The reduction of the carbonyl group, often followed by dehydration, can lead to the formation of the corresponding furan (B31954). For example, the reduction of 2(5H)-furanones with diisobutylaluminium hydride (DIBAL-H) can yield furan derivatives. researchgate.net

Ring-opening reactions are particularly significant as they provide access to functionalized open-chain compounds from a cyclic precursor. The hydrolysis of the lactone ring, for instance, can yield γ-hydroxy carboxylic acids. The oxidation of furan derivatives, which can be formed from the furanone, generates 1,4-enedione units, which are important intermediates in organic synthesis. researchgate.net The rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes, derived from reactions involving 2-methylfuran (B129897), into benzofuran (B130515) derivatives showcases a furan ring-opening and subsequent ring-closing cascade. mdpi.com

Cycloaddition Reactions Involving the α,β-Unsaturated System

The α,β-unsaturated double bond in the furanone ring of this compound enables its participation in various cycloaddition reactions. These pericyclic reactions are powerful tools for the construction of complex polycyclic systems with high stereocontrol.

Diels-Alder Reactions and Related Pericyclic Transformations

While specific examples for this compound are not prevalent in the provided context, the α,β-unsaturated lactone motif is a known dienophile in Diels-Alder reactions. The reactivity of related furanone systems, such as 5-methylene-2(5H)-furanone, in cycloadditions highlights the potential of this class of compounds to participate in such transformations. The stereochemistry of the C5-methyl group in this compound would be expected to influence the facial selectivity of the cycloaddition, offering a route to diastereomerically enriched products.

[2+1], [3+2], and Higher-Order Cycloaddition Pathways

The furanone scaffold can participate in higher-order cycloaddition reactions. For example, 5-substituted-furan-2(3H)-ones, which are tautomers of the 2(5H)-furanones, have been utilized as 2π-components in [8+2]-cycloadditions with 8,8-dicyanoheptafulvene. acs.orgacs.org This reaction is facilitated by organocatalytic Brønsted base activation, which generates a dienolate intermediate from the furanone. acs.orgacs.org This strategy leads to the formation of biologically relevant polycyclic structures containing a γ-butyrolactone motif. acs.orgacs.org

Additionally, 1,3-dipolar cycloadditions represent another important class of reactions. The reaction of imine compounds with isobenzofuran-1(3H)-one, a related cyclic ether, can proceed via a [5+2] dipolar cycloaddition mechanism to form seven-membered 1,3-oxazepine rings. medipol.edu.tr Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to iminoesters derived from 5-hydroxymethylfurfural (B1680220) demonstrates the utility of furan derivatives in constructing enantioenriched heterocyclic scaffolds. researchgate.net

The following table provides examples of cycloaddition reactions involving furanone-related structures:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [8+2] Cycloaddition | 5-substituted-furan-2(3H)-ones, 8,8-dicyanoheptafulvene | Brønsted base | Polycyclic [8+2] cycloadducts | acs.orgacs.org |

| [5+2] Cycloaddition | Imine compounds, Isobenzofuran-1(3H)-one | Acid catalyst | 1,3-Oxazepine derivatives | medipol.edu.tr |

| 1,3-Dipolar Cycloaddition | Iminoesters from 5-hydroxymethylfurfural, Activated alkenes | Fesulphos/CuI complex | Enantioenriched heterocyclic scaffolds | researchgate.net |

Stereoselective Functionalization and Derivatization of the Methyl Group

The methyl group at the C5 position of this compound, while generally less reactive than the furanone ring itself, can undergo functionalization. The chirality at this position makes stereoselective derivatization a key consideration for modifying the properties of the molecule and for its use as a chiral building block.

While direct functionalization of the methyl group is challenging, its presence influences the stereochemical outcome of reactions on the furanone ring. Theoretical studies on the thermal decomposition of 5-methyl-2(5H)-furanone suggest that a hydrogen atom transfer from the methyl group can lead to the formation of 2,4-pentadienoic acid, indicating a potential pathway for derivatization under specific conditions. researchgate.net

More commonly, the methyl group's stereochemistry is installed early in a synthetic sequence, and the furanone is constructed around it. For example, the synthesis of (5S)-5-methylfuran-2(5H)-one can be achieved starting from L-lactic acid ethyl ester, a readily available chiral precursor. researchgate.net This approach ensures the desired stereochemistry at the C5 position.

Derivatization can also occur through reactions that modify the entire furanone structure but retain the chiral methyl-bearing center. For instance, furanone derivatives can be converted into other heterocyclic systems, or the substituents on the ring can be altered through cross-coupling reactions, all while preserving the original stereocenter.

Redox Chemistry of the Furanone Ring (Reductions and Oxidations)

The redox chemistry of the 2(5H)-furanone core, a key structural motif in this compound, is multifaceted, offering pathways to a variety of saturated and functionalized derivatives. Both reduction and oxidation reactions have been explored, leading to compounds with significant synthetic utility.

Reductions:

The reduction of the α,β-unsaturated lactone system in 2(5H)-furanones can proceed via several pathways, depending on the reducing agent and substrate substitution. A common transformation is the reduction of the carbon-carbon double bond to yield the corresponding saturated γ-butyrolactone. For instance, 3,4-dihalogeno-5-hydroxy-2(5H)-furanones can be transformed into their corresponding γ-lactone derivatives with yields ranging from 33% to 96% using common reducing agents like sodium borohydride, aluminum isopropoxide, and sodium triacetoxyborohydride (B8407120) nih.govresearchgate.net. These resulting γ-lactones are valuable intermediates in the synthesis of pharmaceuticals nih.govresearchgate.net.

Electrochemical methods also provide a route for the reduction of furanone derivatives. The electrochemical reduction of 5-alkoxy derivatives of mucochloric acid on a lead electrode in the presence of acetic acid yields 5-alkoxy-3-chloro-2(5H)-furanones mdpi.com. The mechanism is proposed to be a tandem transfer of two electrons coupled with the elimination of a chloride ion researchgate.net. The specific pathway of electrochemical reduction for 5-thio-substituted 2(5H)-furanones is influenced by the nature of the substituent, with competing elimination of either the thio-substituent or a halide from the ring researchgate.net.

A more complex reductive strategy involves the reaction of 3,4-disubstituted 2(5H)-furanones with dimethylsulfoxonium methylide, which leads to cyclopropanation of the double bond. The resulting cyclopropyl (B3062369) carbonyl compound can then undergo regioselective reduction with lithium in liquid ammonia, cleaving the cyclopropane (B1198618) bond to achieve formal methylation at the C-8 position in a taxane (B156437) model system acs.org.

Oxidations:

The oxidation of furanone-related structures often targets the furan ring itself or adjacent functionalities. While specific oxidation studies on this compound are not extensively detailed in the reviewed literature, the oxidation of related furans and furfurals to furanones provides insight into the potential oxidative pathways. For example, furfural (B47365) can be selectively oxidized to 2(5H)-furanone using hydrogen peroxide as a green oxidant in the presence of an acid catalyst like trifluoroacetic acid, achieving yields up to 52% researchgate.net. Heterogeneous catalysts, such as bimetallic CuMoO₄, have also been employed for the selective oxidation of furfural to 2(5H)-furanone and maleic acid, with furanone yields reaching up to 66% under optimized conditions acs.orgacs.org. The oxidation of furfural can also be achieved using singlet oxygen, generated photochemically with a sensitizer, to produce 5-hydroxy-2(5H)-furanone wikipedia.org. This hydroxyfuranone exists in equilibrium with its ring-opened tautomer, cis-β-formylacrylic acid wikipedia.org.

The following table summarizes representative redox reactions of the furanone ring system.

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| 3,4-Dihalogeno-5-hydroxy-2(5H)-furanone | Sodium borohydride | γ-Lactone derivative | 33-96 | nih.govresearchgate.net |

| 5-Alkoxy-mucochloric acid derivative | Pb cathode, Acetic acid | 5-Alkoxy-3-chloro-2(5H)-furanone | - | mdpi.com |

| Furfural | H₂O₂, Trifluoroacetic acid | 2(5H)-Furanone | up to 52 | researchgate.net |

| Furfural | CuMoO₄, Peroxymonosulfate | 2(5H)-Furanone | up to 66 | acs.orgacs.org |

| Furfural | ¹O₂ (photochemical) | 5-Hydroxy-2(5H)-furanone | - | wikipedia.org |

Heteroatom Introduction and Exchange Reactions on the Furanone Scaffold

The furanone scaffold of this compound is amenable to the introduction and exchange of various heteroatoms, which is a powerful strategy for the synthesis of diverse and functionalized derivatives. These reactions primarily involve nucleophilic substitution, particularly on halogenated furanone precursors.

The synthesis of 4-halo-2(5H)-furanones, which are key intermediates for further functionalization, can be achieved through the halolactonization of 2,3-allenoic acids researchgate.net. An alternative route involves the halogenative intramolecular cyclization of sulfonium (B1226848) salts using N-halosuccinimides, which produces 4-bromo- or 4-iodo-3(2H)-furanones in good to high yields under mild conditions acs.orgnih.gov.

Once halogenated, the furanone ring becomes susceptible to nucleophilic attack. The position of substitution is dependent on the reaction conditions and the specific substrate. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) and their derivatives undergo nucleophilic substitution at the C4 and C5 positions.

Nitrogen Nucleophiles: Primary aryl and heteroaryl amines react with mucochloric acid (MCA) in polar solvents via a Michael-type addition-elimination to yield 4-amino derivatives nih.govmdpi.com. Under reductive conditions, reaction with amino acid esters leads to the formation of lactams nih.govmdpi.com. The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide (B81097) results in nucleophilic substitution to form 4-azido-3,5-dichloro-2(5H)-furanone evitachem.com.

Sulfur and Selenium Nucleophiles: Thiolates and selenolates are effective nucleophiles for the functionalization of the furanone ring. Mucochloric acid and its 5-alkoxy derivatives react with mercaptans, with substitution occurring at either the C4 or C5 position depending on the conditions nih.govmdpi.com. Symmetrical and unsymmetrical 4-alkylthio-3-halo-2(5H)-furanones can be synthesized through the selective thioetherification of potassium thioacetate (B1230152) (KSAc) bohrium.com. Similarly, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272) to yield 4-selenocyanato derivatives mdpi.com.

Oxygen Nucleophiles: The hydroxyl group at the C5 position of mucohalic acids can be etherified. For example, direct dehydrative etherification of 4'-alkoxybiphenyl-4-ol with mucochloric or mucobromic acid using sulfuric acid as a catalyst produces 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones sioc-journal.cn.

The table below provides examples of heteroatom introduction reactions on the furanone scaffold.

| Furanone Substrate | Nucleophile/Reagent | Product Type | Position of Substitution | Reference(s) |

| 2,3-Allenoic acid | I₂ or Br₂ | 4-Halo-2(5H)-furanone | C4 | researchgate.net |

| Sulfonium salt | N-Halosuccinimide | 4-Halo-3(2H)-furanone | C4 | acs.orgnih.gov |

| Mucochloric acid | Primary aryl amine | 4-Amino-3-chloro-5-hydroxy-2(5H)-furanone | C4 | nih.govmdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide | 4-Azido-3,5-dichloro-2(5H)-furanone | C4 | evitachem.com |

| Mucochloric acid derivative | Thiol | 4-Thio- or 5-thio-2(5H)-furanone | C4 or C5 | nih.govmdpi.com |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Potassium selenocyanate | 4-Selenocyanato-2(5H)-furanone | C4 | mdpi.com |

| Mucochloric/Mucobromic acid | 4'-Alkoxybiphenyl-4-ol | 5-Aryloxy-3,4-dihalo-2(5H)-furanone | C5 | sioc-journal.cn |

Gas-Phase Reactions and Atmospheric Chemistry of Furanones

Furanones, including this compound, can be emitted into the atmosphere from various sources, such as biomass burning acs.orgresearchgate.net. Once in the gas phase, their atmospheric fate is primarily governed by reactions with key atmospheric oxidants, namely the hydroxyl radical (•OH), the nitrate (B79036) radical (•NO₃), and ozone (O₃) acs.orgacs.org. These reactions can influence air quality through the formation of secondary pollutants like ozone and secondary organic aerosol (SOA) acs.org.

Reaction with Hydroxyl Radicals (•OH):

The gas-phase reaction with •OH radicals is a major atmospheric sink for furanones during the daytime acs.org. The reaction of •OH with furan and its methylated derivatives proceeds mainly through the addition of the radical to the furan ring acs.orgwhiterose.ac.ukwhiterose.ac.uk. For furan, the addition is dominant at the C2/C5 positions acs.org. The resulting adduct can then react with molecular oxygen (O₂) to form ring-retaining products like hydroxy-furanones or undergo ring-opening to form unsaturated 1,4-dicarbonyls acs.orgnih.gov. For instance, the reaction of •OH with 2-methylfuran leads to the formation of CH₃C(O)CH=CHCHO with a yield of 31 ± 5% nih.gov. The rate coefficients for these reactions often exhibit a negative temperature dependence, indicating that the addition pathway is more favorable at lower temperatures whiterose.ac.ukwhiterose.ac.uk.

Reaction with Nitrate Radicals (•NO₃):

During the nighttime, the reaction with the nitrate radical (•NO₃) becomes the dominant atmospheric removal process for many furans and furanones researchgate.netconsensus.app. Similar to the •OH reaction, the •NO₃ radical addition to the double bond of the furanoid ring is the primary reaction pathway researchgate.net. The introduction of a carbonyl group, as in furanones, can deactivate the neighboring double bond towards electrophilic attack by •NO₃ researchgate.net. Nevertheless, for compounds like α-angelicalactone (5-methyl-2(3H)-furanone), the reaction with •NO₃ is still a significant loss process researchgate.net. The reaction of •NO₃ with 2-methylfuran has been shown to produce 4-oxo-2-pentenal and 5-methyl-5-nitrooxy-2(5H)-furanone as major products, with yields of 62 ± 15% and 26 ± 3%, respectively bohrium.com. This reaction pathway can also contribute to the formation of SOA bohrium.com.

The atmospheric lifetime of furanones is determined by the sum of the rates of these degradation processes. For 2(5H)-furanone, the estimated atmospheric half-life for the reaction with •OH radicals is 29 hours, and for the reaction with ozone, it is 13 hours nih.gov.

The following table presents the rate coefficients for the gas-phase reactions of some furanones and related compounds with atmospheric oxidants.

| Compound | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| Furan | •OH | (3.34 ± 0.48) × 10⁻¹¹ | 298 | whiterose.ac.uk |

| 2-Methylfuran | •OH | (7.38 ± 0.37) × 10⁻¹¹ | 298 | whiterose.ac.uk |

| 2,5-Dimethylfuran | •OH | (1.10 ± 0.10) × 10⁻¹⁰ | 298 | whiterose.ac.uk |

| Dihydrofuran-3(2H)-one | •OH | (1.86 ± 0.29) × 10⁻¹¹ | 298 | conicet.gov.ar |

| Dihydro-2-methyl-3(2H)-furanone | •OH | (2.64 ± 0.47) × 10⁻¹¹ | 298 | conicet.gov.ar |

| Furan | •NO₃ | (1.49 ± 0.23) × 10⁻¹² | Room Temp | researchgate.net |

| 2-Methylfuran | •NO₃ | (2.26 ± 0.52) × 10⁻¹¹ | Room Temp | researchgate.net |

| 5-Methyl-2(3H)-furanone (α-angelicalactone) | •NO₃ | (3.01 ± 0.45) × 10⁻¹² | Room Temp | researchgate.net |

| 2(5H)-Furanone (γ-crotonolactone) | •NO₃ | <1.4 × 10⁻¹⁶ | Room Temp | researchgate.net |

Stereochemical Aspects and Chiral Recognition in Furanone Research

Conformational Analysis and Spectroscopic Elucidation of Stereochemistry

The determination of the absolute configuration and conformational preferences of (R)-5-methylfuran-2(5H)-one and related chiral furanones is crucial for understanding their structure-activity relationships. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for this purpose. researchgate.netresearchgate.netresearchgate.net

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions, has been successfully employed to determine the absolute configurations of flavor-active furanones like sotolon and maple furanone. researchgate.netresearchgate.netresearchgate.net By comparing the experimental VCD spectra with those calculated using density functional theory (DFT), researchers can unambiguously assign the absolute stereochemistry. researchgate.netmdpi.com For instance, the absolute configuration of sotolon was confirmed as (R)-(-)-1 and (S)-(+)-1 using this VCD approach. researchgate.net

Similarly, ECD spectroscopy, which analyzes the differential absorption of circularly polarized UV-Vis light by chiral molecules, provides valuable information about the electronic transitions and stereochemistry. mdpi.com The combination of experimental ECD spectra with theoretical calculations offers a reliable method for assigning the absolute configuration of complex chiral molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral shift reagents or in chiral solvents, can also be used to differentiate between enantiomers by inducing non-equivalent chemical shifts for corresponding nuclei. libretexts.org Furthermore, Nuclear Overhauser Effect (nOe) experiments in ¹H NMR are instrumental in assessing the stereostructure of aldol (B89426) products derived from furanones. researchgate.net

| Spectroscopic Technique | Application in Furanone Research | Key Findings |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of chiral furanones. researchgate.netresearchgate.netresearchgate.net | Successfully assigned the absolute stereochemistry of sotolon and maple furanone by comparing experimental and DFT-calculated spectra. researchgate.net |

| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration of biologically active molecules. researchgate.netmdpi.com | Used in conjunction with theoretical calculations to determine the absolute configuration of novel furanone derivatives. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Stereostructural assessment of furanone derivatives. libretexts.orgresearchgate.net | Chiral shift reagents can induce separate signals for enantiomers, and nOe experiments help determine relative stereochemistry. libretexts.orgresearchgate.net |

Chirality Transfer and Control in Complex Synthetic Sequences

The inherent chirality of this compound makes it a valuable chiral building block, or synthon, in organic synthesis. The stereochemical information encoded in the C5 center can be effectively transferred to new stereocenters created in subsequent reactions, a process known as chirality transfer. This allows for the synthesis of complex, enantiomerically pure molecules.

One strategy involves the use of chiral auxiliaries. For example, enantiomerically pure 5-menthyloxy-2(5H)-furanones can be synthesized, and the diastereoselective 1,4-addition of nucleophiles, such as thiols, to these butenolides yields new homochiral C4-synthons with high diastereoselectivity. psu.edu The chiral menthyl group directs the incoming nucleophile to a specific face of the furanone ring, thereby controlling the stereochemical outcome of the reaction.

Aldol condensations of silyloxy furans derived from 5-methylfuran-2(5H)-one with aldehydes can proceed stereoselectively to give either syn or anti aldol products, depending on the reaction conditions (fluoride- or Lewis-acid-promoted). researchgate.net This demonstrates that the stereochemistry of the final product can be controlled by the choice of reagents and reaction conditions. The acylation-reduction sequence of related furanones has been shown to lead exclusively to the syn product, and the use of a chiral pyrrolidine (B122466) auxiliary can result in the formation of enantio-enriched products. researchgate.net

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can also be employed with furanone-based dienophiles. The cycloaddition between 5-methylene-2(5H)-furanone (derived from 5-hydroxy-5-methylfuran-2(5H)-one) and a chiral diene like natural R-(−)-α-phellandrene proceeds with stereocontrol, leading to complex spirocyclic structures. acs.org

| Reaction Type | Chiral Control Method | Outcome |

| 1,4-Addition | Use of chiral auxiliaries (e.g., (-)-menthol). psu.edu | Diastereoselective addition of thiols to yield homochiral C4-synthons. psu.edu |

| Aldol Condensation | Reagent control (fluoride vs. Lewis acid) and chiral auxiliaries. researchgate.net | Stereoselective formation of syn or anti aldol products. researchgate.net |

| Diels-Alder Cycloaddition | Use of a chiral diene. acs.org | Stereocontrolled synthesis of complex spirocyclic furanones. acs.org |

Enantiomeric Purity Determination and Chiral Resolution Techniques

Ensuring the enantiomeric purity of this compound is paramount, especially in applications where the biological or sensory properties are enantiomer-dependent. The enantiomeric excess (ee), a measure of the purity of a chiral substance, must be accurately determined. thieme-connect.de Several analytical techniques are available for this purpose, with chromatographic methods being particularly prominent.

Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are direct methods for separating enantiomers. libretexts.org These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation and quantification. libretexts.org Supercritical fluid chromatography (SFC) using a chiral stationary phase has also been effectively used for the optical resolution of racemic furanones. researchgate.net

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. rsc.org This process involves the differential reaction rate of the two enantiomers with a chiral reagent or catalyst. For instance, lipase-catalyzed transesterification or acylation can be used for the kinetic resolution of 5-hydroxy-5H-furan-2-one and its derivatives, yielding products with high enantiomeric excess. acs.orgrug.nl In some cases, these enzymatic resolutions can be coupled with in-situ racemization of the slower-reacting enantiomer, a process known as dynamic kinetic resolution, which allows for a theoretical yield of 100% of a single enantiomer. acs.orgrug.nl A cinchonidine-catalyzed addition of thiophenol to racemic 5-methoxy-2(5H)-furanone has also been shown to achieve kinetic resolution, albeit with a modest enantiomeric excess. psu.edu

| Technique | Principle | Application to Furanones |

| Chiral Chromatography (GC, HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. libretexts.org | Separation and quantification of furanone enantiomers to determine enantiomeric purity. researchgate.net |

| Kinetic Resolution (Enzymatic) | Different reaction rates of enantiomers with a chiral catalyst (e.g., lipase). acs.org | Enantioselective acylation or transesterification to produce enantiomerically enriched furanones. acs.orgrug.nl |

| Kinetic Resolution (Chemical) | Different reaction rates of enantiomers with a chiral reagent. psu.edursc.org | Cinchonidine-catalyzed thiol addition to achieve partial separation of enantiomers. psu.edu |

Computational Studies on Chiral Interactions and Stereoselectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays an indispensable role in modern stereochemical analysis. researchgate.netmdpi.com These theoretical calculations provide deep insights into the conformational landscapes, spectroscopic properties, and reaction mechanisms of chiral molecules like this compound.

As mentioned in section 4.1, DFT calculations are essential for the reliable assignment of absolute configurations from VCD and ECD spectra. researchgate.netmdpi.com By calculating the theoretical spectra for a given enantiomer and comparing it to the experimental data, the absolute stereochemistry can be confidently determined. researchgate.netmdpi.com Calculations of optical rotation (OR) values can also aid in this assignment, although it is known that structurally similar compounds can have opposite signs of optical rotation despite having the same absolute configuration, highlighting the robustness of VCD. researchgate.netmdpi.comsemanticscholar.org

Computational studies are also used to investigate the nature of non-covalent interactions, such as hydrogen bonding, which can influence the conformation and aggregation state of furanones in solution. For example, DFT calculations have shown that sotolon, a related furanone, exists as a dimer in chloroform, while the structurally similar maple furanone remains a monomer. researchgate.net Furthermore, quantum chemistry calculations can elucidate the role of hydrogen bonding between a catalyst and reactants in promoting effective facial discrimination, which is the basis for highly selective kinetic resolutions. rsc.org These computational models help to understand and predict the stereoselectivity of chemical reactions involving chiral furanones.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of VCD, ECD, and OR spectra. researchgate.netmdpi.com | Enables the confident assignment of absolute configurations by matching theoretical and experimental data. researchgate.netmdpi.com |

| Conformational Analysis | Searching for and calculating the energies of stable conformers. mdpi.com | Provides Boltzmann-weighted populations of conformers for accurate spectral calculations. mdpi.com |

| Reaction Mechanism Studies | Modeling transition states and intermolecular interactions. rsc.org | Elucidates the role of catalyst-substrate interactions (e.g., hydrogen bonding) in controlling stereoselectivity. rsc.org |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Furanones

Identification of Furanones in Natural Sources (e.g., microbial metabolites, plant extracts)

Furanones have been identified in a vast array of natural sources, ranging from plants to microorganisms. They can be found as secondary metabolites that play various ecological roles. nih.gov

In the plant kingdom, furanones are well-known components of many fruits. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as Furaneol®, is a key flavor compound in strawberries and pineapples. foreverest.netmdpi.com Other furanones, like sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one), are found in sources such as fenugreek and aged wines. acs.org The compound 2(5H)-Furanone has been identified in methanol (B129727) extracts of the plant Andrographis paniculata. spandidos-publications.com While direct isolation of (R)-5-methylfuran-2(5H)-one from plants is not extensively documented in the provided literature, derivatives such as (R)-5-((8R, 9S)-8, 9-dihydroxybutyl)-5-methylfuran-2(5H)-one have been isolated from endophytic fungi, suggesting that the core structure is naturally occurring. mdpi.com

Microbial sources are also rich in furanones. The red alga Delisea pulchra produces a variety of brominated furanones that act as a chemical defense mechanism against bacterial colonization by interfering with quorum sensing. nih.govnih.govasm.org Endophytic fungi are another prolific source. For example, the fungus Pestalotiopsis besseyi was found to produce five new furanones, named pestalafuranones A–E. mdpi.com Similarly, the endophytic fungus Dendrothyrium variisporum yielded two new furanone derivatives, (5S)-cis-gregatin B and graminin D. mdpi.com Bacteria of the genus Streptomyces are also known to produce butenolides (2(5H)-furanones). nih.gov

The following table summarizes the occurrence of various furanones in natural sources.

| Furanone Compound | Natural Source(s) | References |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberries, Pineapples, Yeast | nih.govmdpi.com |

| Brominated Furanones | Red Alga (Delisea pulchra) | nih.govnih.govasm.org |

| Sotolon | Fenugreek, Aged Wines | acs.org |

| 2(5H)-Furanone | Andrographis paniculata (plant) | spandidos-publications.com |

| Pestalafuranones A–E | Pestalotiopsis besseyi (endophytic fungus) | mdpi.com |

| (5S)-cis-gregatin B, Graminin D | Dendrothyrium variisporum (endophytic fungus) | mdpi.com |

| (R)-5-((8R, 9S)-8, 9-dihydroxybutyl)-5-methylfuran-2(5H)-one | Phaeosphaeria sp. LF5 (endophytic fungus) | mdpi.com |

| Butenolides (2(5H)-furanones) | Streptomyces species (bacteria) | nih.gov |

Isolation and Purification Methodologies for Natural Furanones

The extraction and purification of furanones from their natural matrices require a variety of chemical techniques, often used in combination to achieve the desired purity. The choice of method depends on the source material and the chemical properties of the target furanone.

A common initial step is solvent extraction . mdpi.com In a study on the endophytic fungus Pestalotiopsis besseyi, the fungal culture was extracted with organic solvents to create a crude extract containing the furanone metabolites. mdpi.com For plant materials, techniques like microwave-assisted extraction (MAE) can be employed to efficiently extract compounds. mdpi.com

Following initial extraction, chromatographic techniques are essential for the separation and purification of individual furanones. Bioassay-guided fractionation, which combines chromatographic separation with biological testing, is a powerful approach to isolate bioactive compounds. This method led to the successful isolation of pestalafuranones A–E from the fungal extract. mdpi.comFlash chromatography is a widely used technique for purifying furanones from reaction mixtures or crude extracts. vliz.be For more refined separation, High-Performance Liquid Chromatography (HPLC) can be utilized. vliz.be

Solid-phase extraction (SPE) is another valuable purification method. It can be used to selectively isolate target compounds from a complex extract. For instance, an SPE method was developed to purify furanocoumarins from a plant extract using a stepwise elution with a hexane-acetone mixture, resulting in the isolation of pure compounds. mdpi.com

The structural elucidation of the isolated furanones is then typically performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). mdpi.commdpi.com

Elucidation of Biosynthetic Routes to Chiral Furanones

The biosynthesis of chiral furanones is a complex process involving specific enzymatic reactions and metabolic pathways. Much of the understanding in this area comes from studying the formation of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). mdpi.com

Enzymes play a critical role in the stereospecific synthesis of chiral furanones in biological systems. The final step in the biosynthesis of HDMF in strawberries (Fragaria x ananassa) is catalyzed by an enone oxidoreductase (FaEO). nih.govnih.gov This enzyme was previously misidentified as a quinone oxidoreductase. nih.gov

The reaction catalyzed by FaEO involves the NAD(P)H-dependent reduction of the exocyclic double bond of a highly reactive precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govresearchgate.net Structural and mechanistic studies, including X-ray crystallography and deuterium (B1214612) labeling, have elucidated the process in detail. nih.gov The key findings are summarized below:

Cofactor: The enzyme utilizes NAD(P)H, which is embedded in a Rossmann-fold domain. nih.gov

Mechanism: The 4R-hydride of the NAD(P)H cofactor is transferred to the exocyclic C6 carbon of the HMMF substrate. nih.govnih.gov

Intermediate: This hydride transfer results in the formation of a cyclic achiral enolate intermediate. nih.govnih.gov

Final Step: The intermediate is subsequently protonated to yield the final product, HDMF. nih.gov

Interestingly, although the formation of HDMF is enzymatic and stereospecific, the compound is often found as a racemate in fruits. nih.gov This is attributed to its rapid racemization in aqueous environments at neutral pH through various tautomeric intermediates. mdpi.comnih.gov

Identifying the initial building blocks for furanone biosynthesis has been a key area of research, primarily accomplished through precursor incorporation studies using isotopically labeled compounds. These studies have traced the metabolic pathways leading to furanone formation in plants.

For HDMF biosynthesis in strawberries, extensive radiotracer and stable isotope ratio analysis have pinpointed carbohydrates as the primary precursors. mdpi.comacs.org The key findings from these studies are presented in the table below.

| Labeled Precursor Fed to Strawberries | Incorporation into Furanones? | Key Finding | References |

| D-fructose-1,6-diphosphate | Yes (Highest Rate) | Identified as the most direct and efficient natural progenitor of HDMF. | mdpi.comresearchgate.net |

| D-fructose | Yes | Efficient precursor, with the label primarily incorporated into the furanone moiety. | mdpi.comacs.org |

| D-glucose | Yes (Lower Rate) | Metabolized to D-fructose-6-phosphate via phosphohexose isomerase before being converted to furanones. | mdpi.comresearchgate.net |

| 1-deoxy-D-fructose / 6-deoxy-D-glucose | No | Ruled out as natural precursors, despite being effective in non-biological Maillard reactions. | mdpi.comresearchgate.net |

These experiments demonstrated that the carbon skeleton of D-fructose is converted directly into the furanone structure, consistent with a "biological Maillard reaction". acs.org The established pathway suggests that D-glucose is first metabolized to D-fructose-6-phosphate, which is then converted to D-fructose-1,6-diphosphate. researchgate.net This diphosphate (B83284) is then transformed by an as-yet-unknown enzyme into the unstable intermediate HMMF, which is finally reduced by the FaEO enzyme to produce HDMF. researchgate.net

While the biosynthesis for this compound is not as thoroughly elucidated, the synthesis of its (S)-enantiomer from L-lactic acid ethyl ester highlights the importance of chiral precursors in defining the stereochemistry of these lactones. researchgate.net This suggests that natural biosynthetic pathways for such compounds likely start from common, naturally available chiral molecules.

Mechanistic Investigations and Computational Chemistry of R 5 Methylfuran 2 5h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for probing the intrinsic properties of (R)-5-methylfuran-2(5H)-one at the molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure, which in turn governs its reactivity.

Researchers utilize these computational techniques to determine key molecular characteristics. For instance, the geometries and relative stabilities of different conformers of furanone derivatives can be calculated to understand their energetic landscape. mdpi.com Such calculations often involve composite methods like r²SCAN-3c combined with a solvation model to accurately reflect conditions in a specific medium. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to nucleophilic or electrophilic attack.

Furthermore, computational methods are used to predict spectroscopic properties, which can then be compared with experimental data for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, often at the DFT (e.g., B3LYP) or Hartree-Fock (HF) level, is used to calculate nuclear magnetic shielding constants, providing theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental spectra. mdpi.com Similarly, quantum mechanical calculations are used to compute infrared (IR) spectra of potential reaction products, aiding in their identification during mechanistic studies. bohrium.com Studies on the parent furan (B31954) ring using methods like DFT/MRCI (Multi-Reference Configuration Interaction) have elucidated complex deactivation pathways from excited electronic states, involving ring-opening through conical intersections, which provides a fundamental understanding of furanone photochemistry and reactivity. researchgate.net

Table 1: Application of Quantum Chemical Methods to Furanone Systems

| Method/Theory | Application | Investigated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) / B3LYP | Geometry optimization and property calculation | Molecular geometry, electronic structure, NMR shielding constants, IR spectra | mdpi.com |

| r²SCAN-3c | Calculation of molecular geometries and energies | Relative stabilities of conformers and host-guest complexes | mdpi.com |

| DFT/MRCI | Investigation of excited electronic states | Spectral properties, deactivation mechanisms, potential energy surfaces | researchgate.net |

| GIAO | Calculation of NMR chemical shifts | Isotropic ¹H and ¹³C nuclear magnetic shielding constants | mdpi.com |

Reaction Mechanism Elucidation via Advanced Computational Modeling

Advanced computational modeling is a cornerstone for elucidating the complex reaction mechanisms involving furanones. By simulating reaction pathways, identifying transition states, and calculating activation energies, researchers can build detailed mechanistic hypotheses that explain observed product distributions and stereoselectivities.

One area where this is applied is in organocatalysis. For example, in the [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones, a plausible mechanism involves the deprotonation of the furanone at the α-position by an organic base to generate a dienolate intermediate. acs.org This dienolate then acts as the 2π-component in the cycloaddition reaction. acs.org Computational models can be used to evaluate the stability of such intermediates and the energy barriers associated with the subsequent cycloaddition step.

The atmospheric degradation of furan derivatives has also been extensively studied using computational methods. The reaction of 2-methylfuran (B129897) with hydroxyl (OH) radicals and chlorine (Cl) atoms has been modeled to understand its atmospheric fate. researchgate.netbohrium.com These studies suggest that the reaction proceeds primarily through the addition of the radical to the furan ring, leading to the formation of ring-opened products. researchgate.netbohrium.com For instance, the reaction with Cl atoms is proposed to form intermediates that decompose into products like 4-oxo-2-pentenoyl chloride. bohrium.com Similarly, studies on the reaction of 2-methylfuran with the nitrate (B79036) radical (NO₃) combine experimental chamber studies with quantum calculations to identify major products and propose detailed formation mechanisms. bohrium.com

Table 2: Proposed Mechanistic Steps for the Base-Catalyzed Reaction of 5-Methylfuran-2(3H)-one

| Step | Description | Species Involved | Reference |

|---|---|---|---|

| 1 | Deprotonation | 5-methylfuran-2(3H)-one, Organic Base | acs.org |

| 2 | Formation of Dienolate | Dienolate intermediate (acting as higherenophile) | acs.org |

| 3 | Cycloaddition | Dienolate, Higherene (e.g., 8,8-dicyanoheptafulvene) | acs.org |

| 4 | Protonation | Cycloadduct intermediate | acs.org |

| 5 | Product Formation | Final polycyclic product | acs.org |

Molecular Dynamics Simulations of Furanone Interactions with Catalytic Systems

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions between furanone molecules and their environment, particularly within catalytic systems. These simulations model the movement of atoms and molecules over time, providing insights into solvation, intermolecular forces, and the role of catalysts and reagents in a reaction.

A notable application is in understanding the electrochemical oxidation of furanics. MD simulations have revealed that in an aqueous potassium bicarbonate (KHCO₃) solution, bicarbonate ions reside in the first solvation shell of furanone molecules and form strong hydrogen bonds with them. rsc.org In contrast, phosphate (B84403) ions in a phosphate-buffered saline (PBS) solution tend to remain in the second solvation shell with weaker hydrogen bonding. rsc.org

These computational findings have direct experimental correlations. The strong hydrogen-bonding network involving bicarbonate ions is suggested to promote the activation of the furanone's carbonyl group. rsc.org This activation facilitates electrochemical processes, explaining why furanones exhibit strong planar adsorption on an electrode surface in KHCO₃, a phenomenon that is much weaker in PBS. rsc.org Such detailed understanding of the furanone's interaction with the electrolyte and catalyst surface is crucial for designing more efficient electrochemical conversion processes.

QSAR Modeling of Chemical Reactivity and Selectivity (excluding biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a framework for correlating the structural or property-based features of molecules with their reactivity or selectivity in chemical reactions. While widely used for predicting biological activity, the QSAR methodology is also applicable to modeling chemical endpoints, offering a way to predict the behavior of this compound and its derivatives in various reactions without the need for extensive experimentation.

The development of a QSAR model for chemical reactivity involves several key steps. First, a set of molecules with known reactivity data (e.g., reaction rates, equilibrium constants, or product yields) is compiled. Next, a series of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated. A mathematical model is then generated using statistical methods, such as Multiple Linear Regression (MLR), to establish a relationship between the descriptors and the observed reactivity. semanticscholar.org

For a molecule like this compound, relevant descriptors for modeling its chemical reactivity could include those related to its electronic properties (e.g., partial charges on atoms, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). semanticscholar.org A robust QSAR model must be transparent, with a clearly defined algorithm, and rigorously validated to ensure its predictive power. semanticscholar.org Such models could be used to predict the reactivity of novel furanone derivatives in reactions like cycloadditions, hydrogenations, or ring-opening reactions, thereby guiding synthetic efforts towards desired outcomes.

Table 3: Examples of Descriptor Classes for Reactivity QSAR

| Descriptor Class | Examples | Potential Application for Furanones | Reference |

|---|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Predicting susceptibility to nucleophilic/electrophilic attack | semanticscholar.org |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Molecular volume | Correlating reactivity with steric hindrance at the reaction center | semanticscholar.org |

| Quantum-Chemical | Bond orders, Total energy, Heat of formation | Modeling transition state energies and reaction barriers | semanticscholar.org |

| Constitutional | Atom counts, Ring counts, Functional group counts | Basic correlation with the presence of key structural motifs | semanticscholar.org |

Application of Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., VCD)

Advanced spectroscopic techniques are crucial for gaining detailed mechanistic insights, especially for chiral molecules like this compound. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, is a particularly powerful tool for determining the absolute configuration of chiral molecules in solution. rsc.orgresearchgate.net

The application of VCD is most effective when experimental spectra are compared with theoretical spectra generated from quantum chemical calculations. This combination allows for an unambiguous assignment of a molecule's absolute stereochemistry. For instance, this VCD approach was successfully used to determine the absolute configurations of flavor-significant 5-substituted-2(5H)-furanones like sotolon and maple furanone. researchgate.net In the case of maple furanone, the calculated VCD spectrum for the (R)-enantiomer showed excellent agreement with the experimental spectrum of the (+)-isomer, definitively establishing its configuration as (R)-(+). researchgate.net

This technique is especially valuable because it overcomes the limitations of relying solely on optical rotation signs for configurational assignment, which can be misleading even for structurally similar compounds. researchgate.net VCD provides detailed information on both the configuration and the conformational distributions of molecules, making it a highly sensitive probe of molecular stereochemistry. rsc.orgresearchgate.net The instrumentation requires the generation of alternating circular polarizations of light and the sensitive detection of absorbance differences that are typically four to six orders of magnitude smaller than the total IR absorbance. rsc.org

Table 4: Comparison of Experimental and Calculated VCD Spectra for (R)-maple furanone

| Feature | Observation | Significance | Reference |

|---|---|---|---|

| Experimental Spectrum | VCD spectrum measured for the (+)-isomer. | Provides the experimental fingerprint of the molecule's chiroptical response. | researchgate.net |

| Calculated Spectrum | VCD spectrum calculated using DFT for the (R)-configuration. | Provides the theoretical prediction for a specific, known stereoisomer. | researchgate.net |

| Comparison | Good agreement observed between the experimental (+) and calculated (R) spectra. | Confirms the absolute configuration as (R)-(+)-maple furanone. | researchgate.net |

| Discrepancy with Sotolon | Signs of optical rotation are opposite for maple furanone and sotolon, despite identical absolute configurations at C5. | Emphasizes the reliability of VCD over simple optical rotation for assigning absolute configuration. | researchgate.net |

Role of R 5 Methylfuran 2 5h One As a Versatile Synthetic Intermediate

Asymmetric Synthesis of Complex Natural Products Utilizing Furanone Scaffolds

The chiral furanone core is a prominent structural motif in numerous biologically active natural products. Consequently, (R)-5-methylfuran-2(5H)-one and its derivatives are frequently employed as key intermediates in their total synthesis. The defined stereocenter at the C5 position provides a crucial handle for controlling the stereochemistry of the final complex target molecules.

Protecting-group-free total syntheses of several natural products have been achieved using strategies that hinge on the furanone scaffold. For instance, the syntheses of (+)-muricadienin, (+)-ancepsenolide, and (+)-3-hexadecyl-5-methylfuran-2(5H)-one have been accomplished in as few as five to seven steps, showcasing the efficiency of using this precursor. In these syntheses, ring-closing metathesis is often a key reaction for constructing the core structure.

The furanone scaffold's utility is further demonstrated in the synthesis of other complex molecules. It is a potent precursor for creating antifungal and antitumor polyketide metabolites. For example, chiral butenolides serve as key starting materials for the synthesis of compounds like (–)-blastmycinolactol and (+)-antimycinone. Additionally, the related compound, 5-methylene-2(5H)-furanone, which can be synthesized from a 5-hydroxy-5-methylfuran-2(5H)-one precursor, is a key dienophile in the Diels-Alder cycloaddition step for the total synthesis of (+)-yaoshanenolides A and B. wikipedia.org

The following table summarizes some of the complex natural products synthesized using furanone-based strategies.

| Natural Product | Class | Key Synthetic Strategy | Source |

|---|---|---|---|

| (+)-Ancepsenolide | Butenolide | Ring-Closing Metathesis | acs.orgresearchgate.net |

| (+)-Muricadienin | Butenolide | Ring-Closing Metathesis, Sonogashira Coupling | acs.org |

| (–)-Blastmycinolactol | Polyketide Metabolite | Alkylation of Chiral Tetronic Acid | researchgate.net |

| (+)-Antimycinone | Polyketide Metabolite | Alkylation of Chiral Tetronic Acid | researchgate.net |

| (+)-Yaoshanenolides A and B | Spiro-lactone | Diels-Alder Cycloaddition | wikipedia.org |

| Passifetilactones | Lactone | Asymmetric Synthesis | acs.org |

Preparation of Chiral Heterocycles and Carbocycles from Furanone Precursors

The reactivity of the this compound scaffold allows for its transformation into a variety of other cyclic systems beyond the furanone core itself. The double bond and the lactone functionality can be manipulated through various chemical reactions to build new rings with controlled stereochemistry.

One powerful application is in cycloaddition reactions. For instance, the derivative 5-methylene-2(5H)-furanone readily participates as a dienophile in [4+2] Diels-Alder reactions. wikipedia.org This has been exploited in the synthesis of the yaoshanenolides, where reaction with (R)-(−)-α-phellandrene constructs a complex bicyclo[2.2.2]-oct nih.govene carbocyclic system. wikipedia.org Furthermore, furanone-derived oxyallyl cations can undergo [4+3] cycloaddition reactions with dienes to construct seven-membered heterocyclic rings, a transformation that can be rendered highly enantioselective through the use of chiral Lewis acid catalysts. sigmaaldrich.com

The furanone ring can also be functionalized to serve as a scaffold for building other complex molecules. For example, Pd-catalyzed cross-coupling reactions of brominated furanones with aryl stannanes or arylboronic acids allow for the introduction of aryl groups, creating precursors for biaryl heterocycles. unipi.itnih.gov These transformations highlight the role of the furanone as a versatile platform for generating molecular diversity in both carbocyclic and heterocyclic frameworks.

Application in the Synthesis of Chiral Ligands and Catalysts

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands, which are essential components in asymmetric catalysis. While the butenolide structure itself can be the target of reactions using chiral ligands, the furanone can also be chemically modified to become a part of a new chiral ligand system. acs.orgnih.govnih.gov

A specific example involves the synthesis of fluorescent ligands designed to target the intracellular allosteric binding site of the CXC chemokine receptor 2 (CXCR2), a protein implicated in inflammatory diseases. In this work, a library of fluorescent ligands was generated where the receptor binding motif was connected to a fluorophore via a linker. A key building block used in the synthesis of these linkers was (R)-1-(5-methylfuran-2-yl)propan-1-amine, a chiral amine derived from the furanone core. researchgate.net This amine was coupled with other synthetic intermediates to create the final complex ligand structures, demonstrating how the chirality of the original furanone is transferred to a new, functional molecule designed for specific biological applications. researchgate.net

Use in Polymer Chemistry and Multifunctional Material Science

The incorporation of renewable, biomass-derived monomers into polymers is a central goal of green chemistry and sustainable material science. Lactones, including γ-butyrolactones like 5-methylfuran-2(5H)-one, are a key class of such monomers. The polymerization behavior of this furanone has been investigated to understand its potential in creating new materials.

5-Methylfuran-2(5H)-one is considered a bifunctional monomer, possessing both a polymerizable endocyclic double bond (via vinyl-addition polymerization) and a lactone ring that can potentially be opened (via ring-opening polymerization, ROP). wikipedia.orgx-mol.combldpharm.com Studies on the organopolymerization of 5-methylfuran-2(5H)-one using N-heterocyclic carbene (NHC) and organic superbase catalysts have revealed its complex reactivity. x-mol.combldpharm.com

Instead of forming long-chain polymers, the reaction of 5-methylfuran-2(5H)-one with these base catalysts predominantly yields a dimer. x-mol.combldpharm.com This outcome contrasts with the behavior of the parent, unsubstituted furanone, which undergoes vinyl-addition polymerization. The presence of the methyl group at the 5-position significantly influences the reaction pathways, favoring dimerization over polymerization under these conditions. This research provides fundamental insights into how substituents affect the reactivity of furanone monomers and is crucial for designing future strategies to produce functional polymers and materials from these renewable feedstocks. x-mol.com

Chemical Synthesis of Analogs for Mechanistic Investigations of Inter-species Chemical Communication

Bacteria utilize a form of chemical communication known as quorum sensing (QS) to coordinate group behaviors such as biofilm formation and virulence factor production. nih.gov This communication relies on the production and detection of small signaling molecules. Furanone compounds, structurally similar to some of these natural signaling molecules (like N-acylhomoserine lactones or AHLs), have been identified as potent inhibitors of QS. nih.govnih.gov This has spurred the synthesis of various analogs of this compound to probe and interfere with these bacterial communication pathways.

Synthetic furanones, particularly those substituted with halogens, have been developed as tools to study and disrupt QS. nih.govnih.gov These compounds can interfere with QS-regulated processes like bioluminescence in model organisms such as Vibrio harveyi and violacein (B1683560) production in Chromobacterium violaceum. nih.govresearchgate.net By synthesizing a library of diverse furanone analogs and testing their effects, researchers can investigate the mechanisms of bacterial communication and the consequences of its disruption. For example, studies have shown that furanone-based QS blockers can alter the density and structure of bacterial communities and inhibit the formation of multi-species biofilms. researchgate.net

To optimize the efficacy of furanones as QS inhibitors, detailed structure-activity relationship (SAR) studies are crucial. These studies involve synthesizing a series of structurally related analogs and comparing their biological activity to identify the chemical features essential for function.

The following table highlights key findings from SAR studies on furanone derivatives as QS inhibitors.

| Furanone Derivative Class | Key Structural Feature Studied | Observed Effect on QS Inhibition | Source |

|---|---|---|---|

| Brominated 3-alkyl-5-methylene-2(5H)-furanones | Alkyl chain length and bromine position | Activity is sensitive to the nature of substituents on the furanone ring. | nih.gov |

| (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) | Specific bromination pattern | Potent inhibitor of AI-2 based QS and biofilm formation. | |

| Halogenated Furanones | Derivatization via Pd-mediated coupling | Creation of a diverse library to screen for effects on V. harveyi bioluminescence. | nih.gov |

| General Furanones | Similarity to N-acylhomoserine lactones (AHLs) | Enables disruption of AHL-controlled processes. | nih.gov |

Synthetic furanone analogs serve as powerful chemical probes to dissect the complex molecular pathways of quorum sensing. By selectively blocking QS, these molecules allow researchers to uncover the specific roles that cell-to-cell communication plays in various bacterial processes.

For instance, the furanone derivative BF8 has been used to investigate the phenomenon of "persister cells"—a subpopulation of dormant bacteria that are highly tolerant to antibiotics. Studies have shown that QS signaling promotes the formation of these persister cells in Pseudomonas aeruginosa. By using BF8, researchers were able to demonstrate that the compound could restore antibiotic susceptibility to these persister cells, suggesting that its mechanism of action may involve targets beyond simple QS inhibition and could be linked to stress response or other metabolic pathways.

Similarly, furanone QS blockers have been used to study the formation of complex marine microbial communities. By treating natural biofilms with furanones like 5-hydroxy-3[(1R)-1-hydroxypropyl]-4-methylfuran-2(5H)-one, scientists observed significant changes in the bacterial community structure. researchgate.net These experiments act as probes, revealing that QS is critical for the establishment of these multi-species communities and that its disruption indirectly affects larger ecological processes, such as the settlement of marine larvae on these biofilm surfaces. researchgate.net These furanone-based tools are therefore invaluable for elucidating the intricate connections between bacterial communication and broader biological and ecological functions.

Advanced Analytical Methodologies for R 5 Methylfuran 2 5h One

Hyphenated Techniques for Complex Mixture Analysis

The analysis of (R)-5-methylfuran-2(5H)-one in complex mixtures, such as those found in food, environmental, and industrial samples, necessitates advanced analytical strategies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov They provide both the resolution to separate the target analyte from matrix interferences and the specificity to identify and quantify it accurately.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like 5-methylfuran-2(5H)-one. acs.orgsci-hub.se In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. nih.gov The mass spectrum of 5-methylfuran-2(5H)-one is well-documented, facilitating its identification. nist.gov

For enhanced selectivity and sensitivity, particularly in matrices with numerous co-eluting compounds, tandem mass spectrometry (GC-MS/MS) is employed. eurl-pc.euresearchgate.net This technique involves the selection of a specific precursor ion from the initial mass spectrum, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and improves detection limits. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers even greater resolving power for exceptionally complex samples like pyrolysis bio-oil or the volatile profiles of botanical products. acs.orgacs.org By employing two different capillary columns with orthogonal separation mechanisms, GC×GC can resolve thousands of compounds in a single analysis, providing unparalleled detail about the sample's composition. acs.org

While GC-based methods are prevalent, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, especially for furanone derivatives that may be less volatile or thermally sensitive. researchgate.netnih.gov Techniques like atmospheric pressure chemical ionization (APCI) are often used as the interface between the LC and the MS system for such compounds. researchgate.net

Table 1: Overview of Hyphenated Techniques for Furanone Analysis

| Technique | Principle | Application for this compound Analysis | References |

|---|---|---|---|

| GC-MS | Separates compounds by GC, identifies by mass spectrum. | Routine identification and quantification in moderately complex samples (e.g., food extracts, essential oils). | acs.orgsci-hub.se |

| GC-MS/MS | Adds a second stage of mass analysis for higher selectivity. | Trace-level quantification in highly complex matrices (e.g., meat, dairy) by minimizing interferences. | eurl-pc.euresearchgate.netmdpi.com |

| GC×GC-MS | Uses two orthogonal GC columns for superior separation. | Untargeted screening and detailed characterization of extremely complex samples (e.g., bio-oil, truffle volatiles). | acs.orgacs.org |

| LC-MS/MS | Separates compounds by LC, identifies by tandem MS. | Analysis of less volatile or thermally labile furanone derivatives in complex mixtures like baby food. | researchgate.netnih.gov |

Development of Robust Methodologies for Environmental or Industrial Sample Analysis

Developing a robust analytical method is critical for the reliable quantification of this compound in diverse and challenging matrices, from industrial food products to environmental samples like bio-oil. A robust method consistently produces accurate and precise results despite small variations in experimental conditions. This requires careful optimization and validation of both sample preparation and instrumental analysis.

Analysis in Food Matrices

For food analysis, sample preparation is key to removing interfering substances like fats, proteins, and sugars.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has been successfully adapted for the analysis of related furanones in food samples such as meat, cheese, and milk powder. eurl-pc.euresearchgate.net The typical procedure involves homogenization of the sample, extraction with acetonitrile, followed by a partitioning step using a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) step with sorbents is used to clean up the extract before GC-MS/MS analysis. The effectiveness of this method is demonstrated by high recovery rates and low limits of quantification (LOQ). eurl-pc.euresearchgate.net

Table 2: Example of a QuEChERS-based GC-MS/MS Method for Furanone Analysis in Food

| Parameter | Description | Findings | Reference |

|---|---|---|---|

| Sample | Meat, Fish, Cheese | 4g sample homogenized with water and acetonitrile. | eurl-pc.eu |

| Extraction | Acetonitrile Extraction | Salts added: MgSO₄, NaCl, Na₃citrate dihydrate, Na₂H citrate (B86180) sesquihydrate. | eurl-pc.eu |

| Cleanup | Dispersive SPE | EMR lipid dSPE tube followed by a polish tube. | eurl-pc.eu |

| Analysis | GC-MS/MS | DB-5ms column; splitless injection. | eurl-pc.eu |

| Recovery | 95 – 114% | For 3-methyl-2(5H)-furanone at 10 µg/kg and 50 µg/kg spike levels. | eurl-pc.eu |

| Precision | < 15% RSD | For 3-methyl-2(5H)-furanone. | eurl-pc.eu |

| LOQ | 10 µg/kg | Preliminary Limit of Quantification for 3-methyl-2(5H)-furanone. | eurl-pc.eu |

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique ideal for volatile compounds. The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the headspace. A fiber coated with an adsorbent material is then exposed to the headspace to trap the analytes, which are subsequently desorbed directly into the GC injector. researchgate.net The method has been validated for furan (B31954) derivatives in various foods, showing good recovery and precision. mdpi.comnih.gov Optimization of parameters like fiber type, extraction temperature, and time is crucial for method performance. mdpi.comresearchgate.net

Analysis in Industrial & Environmental Samples

Industrial products like pyrolysis bio-oil represent a significant analytical challenge due to their extreme complexity. acs.org

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): For such matrices, initial fractionation is often necessary. LLE with appropriate solvents or SPE using cartridges with specific sorbents can isolate a fraction containing the compounds of interest, reducing matrix complexity before GC-MS or GCxGC-MS analysis. acs.orgresearchgate.net For instance, in the analysis of 5-hydroxymethylfurfural (B1680220) (HMF), a related compound, LLE with dichloromethane (B109758) and SPE with ENV+ cartridges were optimized to achieve clean extracts. researchgate.net

Method validation is the final and most critical step in developing a robust methodology. This involves establishing key performance indicators to ensure the method is fit for its intended purpose.

Table 3: Key Validation Parameters for Robust Analytical Methods

| Parameter | Definition | Typical Acceptance Criteria | References |

|---|---|---|---|

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 | researchgate.netgcms.cz |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 70-120% (varies by concentration) | nih.govmdpi.com |

| Precision (RSD%) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | < 20% RSD | nih.govmdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defined by the lowest validated spike level or signal-to-noise ratio. | eurl-pc.euresearchgate.netmdpi.com |

By systematically developing and validating these methodologies, analysts can ensure the accurate and reliable monitoring of this compound in a wide array of complex environmental and industrial samples.

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 98.10 g/mol | |

| Boiling Point | 210°C (760 mmHg) | |

| Optical Rotation [α]D²⁵ | +15.6° (c=1, CHCl₃) | |

| Refractive Index | 1.4454 |

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the lactone structure. Key signals:

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 99.1 .

- IR Spectroscopy : Strong C=O stretch at 1774 cm⁻¹ .

Advanced Tip:

Use X-ray crystallography (as in ) to resolve stereochemical ambiguities in crystalline derivatives.

Advanced: How does this compound participate in [4+2] cycloaddition reactions?

Methodological Answer:

The α,β-unsaturated lactone moiety enables Diels-Alder reactions. Example protocol:

- React with 1,3-butadiene at 80°C in toluene, catalyzed by Lewis acids (e.g., SnCl₄), to yield bicyclic adducts .

- Stereochemical Control : The (R)-configuration at C5 influences endo/exo selectivity. Computational modeling (DFT) predicts transition state geometries .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 80°C | 85% → 92% |

| Catalyst Loading | 5 mol% SnCl₄ | 70% → 88% |

| Solvent | Toluene | 65% → 85% |

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR). The lactone’s electrophilic C3 binds to catalytic Ser530 .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with anti-inflammatory activity (R² = 0.89) .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2 Å confirms binding) .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C via retro-aldol cleavage. Store at 2–8°C under inert gas .

- Photostability : UV light (λ < 300 nm) induces ring-opening; use amber vials for long-term storage .

- Hydrolytic Sensitivity : Susceptible to base-catalyzed hydrolysis (t₁/₂ = 2 h at pH 9). Stabilize with buffered solutions (pH 5–6) .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. resazurin). Adjust for solvent effects (DMSO > 1% reduces potency) .

- Orthogonal Validation : Confirm antifungal activity (e.g., against C. albicans) via both disk diffusion and microbroth dilution .

- Dose-Response Curves : Re-evaluate EC₅₀ values using Hill slope models to account for non-linear kinetics .

Advanced: How can enantioselective synthesis be scaled without racemization?

Methodological Answer:

- Continuous Flow Reactors : Maintain precise temperature control (ΔT ± 1°C) during enzymatic resolution steps .

- Immobilized Catalysts : Use silica-supported lipases (e.g., CAL-B) for recyclable asymmetric synthesis (5 cycles, >90% ee retained) .

- In-line Monitoring : Implement FTIR or Raman spectroscopy to detect early racemization .

Basic: What are the key spectral databases for identifying this compound?

Methodological Answer:

- PubChem (CID 11558) : Reference ¹H/¹³C NMR shifts and MS/MS fragmentation patterns .